molecular formula C9H10ClFO3S B1341932 3-(4-Fluorophenoxy)propane-1-sulfonyl chloride

3-(4-Fluorophenoxy)propane-1-sulfonyl chloride

Cat. No. B1341932
M. Wt: 252.69 g/mol
InChI Key: GVJJIQVNWOGRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenoxy)propane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H10ClFO3S and its molecular weight is 252.69 g/mol. The purity is usually 95%.
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properties

Product Name

3-(4-Fluorophenoxy)propane-1-sulfonyl chloride

Molecular Formula

C9H10ClFO3S

Molecular Weight

252.69 g/mol

IUPAC Name

3-(4-fluorophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H10ClFO3S/c10-15(12,13)7-1-6-14-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2

InChI Key

GVJJIQVNWOGRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCS(=O)(=O)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluorophenol (5.0 g, 44.6 mmol) in 50 mL of toluene was added sodium hydride (60% dispersion in mineral oil, 1.78 g, 44.6 mmol) at ambient temperature (22° C.). After 20 minutes, a solution of 1,3-propane sulfone (3.9 mL, 44.6 mmol) in toluene was added slowly and the mixture was stirred for 16 hours. The reaction was quenched by the addition of methanol and the mixture was concentrated in vacuo to an off-white solid. This solid was suspended in ethyl acetate, filtered, and the solids were collected and dried to give 10.9 g of 3-(4-fluorophenoxy)-propane-1-sulfonic acid sodium salt as an off-white powder. A stirred solution of 3-(4-fluorophenoxy)-propane-1-sulfonic acid sodium salt (2.0 g, 7.8 mmol) in 10 mL of thionyl chloride and one drops of dimethylformamide was heated at reflux for 16 hours. The mixture was then cooled to 0° C., diluted with 25 mL of diethyl ether, and the reaction was quenched by the slow addition of water. The organic layer was removed and the aqueous layer was extracted with 25 mL of diethyl ether. The combined organic layers were washed with brine and dried over sodium sulfate. Filtration and concentration gave 1.75 g of 3-(4-fluoro-phenoxy)-propane-1-sulfonyl chloride as a yellow oil: 1H NMR (400 MHz, CDCl3) δ 6.96-7.00 (m, 2 H), 6.80-6.84 (m, 2 H), 4.10 (t, 2 H, J=5.5 Hz), 3.91 (t, 2 H, J=7.5 Hz) 2.47-2.54 (m, 2 H).
Name
3-(4-fluorophenoxy)-propane-1-sulfonic acid sodium salt
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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